Ethyl 3-benzoylacrylate

概要

説明

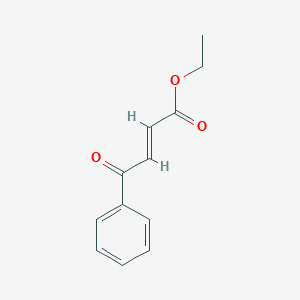

Ethyl 3-benzoylacrylate is an organic compound with the molecular formula C12H12O3. It is a clear yellow liquid known for its use in various chemical reactions and applications. The compound is also referred to as ethyl trans-3-benzoylacrylate and has a molecular weight of 204.22 g/mol .

準備方法

Ethyl 3-benzoylacrylate can be synthesized through several methods. One common synthetic route involves the Michael addition reaction, where ethyl acrylate reacts with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under controlled temperature and pressure conditions to yield this compound .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts and optimized reaction conditions to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .

化学反応の分析

Michael Addition Reactions

Ethyl 3-benzoylacrylate acts as a Michael acceptor due to its electrophilic α,β-unsaturated ester moiety:

-

Nucleophiles : Reacts with amines (e.g., L-alanine benzyl ester tosylate) to form adducts critical in synthesizing pharmaceuticals like Quinapril Hydrochloride .

-

Catalysts : Guanidine derivatives enhance reaction rates under mild conditions (25–40°C).

-

Stereoselectivity : Reactions with diamino dienols yield stereochemically defined Michael adducts, useful in natural product synthesis .

Example :

[2+2] Photocycloaddition

UV irradiation induces [2+2] cycloaddition in the crystalline state:

-

Conditions : Solid-state reaction under UV light (300–400 nm) .

-

Efficiency : CH/π interactions in the crystal lattice align molecules for near-quantitative dimerization .

-

Applications : Generates cyclobutane derivatives for materials science .

Rh(III)-Catalyzed C–H Functionalization

This compound participates in rhodium-mediated cascade reactions:

-

Reagents : CpRh(III) catalysts (e.g., [CpRhCl₂]₂/AgSbF₆) in 1,2-dichloroethane .

-

Reaction Pathway :

-

Scope : Compatible with N-methoxy benzamides and pyridyl directing groups .

Products :

| Substrate | Product | Yield (%) |

|---|---|---|

| N-methyl benzamide | Fluorescent imide 4e | 82 |

| N-methoxy benzamide | Pyrrolo[1,2-a]imidazole | 88 |

Hydrogenation and Oxidation

-

Hydrogenation :

-

Oxidation :

Comparative Reaction Data

Environmental and Catalytic Effects

-

Silica Gel Surface : Suppresses side reactions during photoisomerization, enabling selective E/Z control .

-

Acid Catalysts : Sulfuric acid facilitates esterification and elimination in industrial workflows .

This compound’s reactivity is defined by its α,β-unsaturated ester and benzoyl groups, enabling transformations critical to pharmaceuticals, materials science, and asymmetric synthesis. Innovations in catalytic C–H activation and waste-recycling methodologies highlight its industrial relevance .

科学的研究の応用

Scientific Research Applications

Ethyl 3-benzoylacrylate is utilized in various scientific research domains:

-

Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules. The compound's reactive double bond and ester functionality allow it to participate in several chemical reactions, including:

- Michael Addition : this compound acts as an electrophile, reacting with nucleophiles to form adducts.

- Aldol Condensation : It can undergo aldol reactions to form β-hydroxy esters.

- Diels-Alder Reactions : This compound can also participate in cycloaddition reactions, contributing to the formation of cyclic structures.

- Pharmaceuticals : this compound is recognized as an impurity in the synthesis of antihypertensive medications such as enalapril and ramipril. Its role as a precursor allows for the development of these biologically active compounds .

- Materials Science : The compound is employed in producing specialty chemicals, polymers, and resins. Its unique properties make it suitable for creating materials with specific functional characteristics .

Biological Activities

Research has indicated that this compound may exhibit potential biological activities. Its structural similarity to other bioactive molecules allows it to interact with enzymes and receptors within biological systems. However, detailed studies are still needed to elucidate its specific mechanisms of action .

Case Studies

-

Synthesis of Complex Molecules :

A study demonstrated the use of this compound in synthesizing novel fluorophores for live cell imaging. These derivatives showed low cytotoxicity and potential for application in biological imaging due to their favorable photophysical properties . -

Pharmaceutical Development :

This compound has been investigated as a key intermediate in synthesizing enalapril, highlighting its importance in developing antihypertensive treatments. The synthesis pathways involving this compound have been optimized for higher yields and reduced impurities .

作用機序

The mechanism of action of ethyl 3-benzoylacrylate involves its reactivity as an α,β-unsaturated carbonyl compound. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the β-carbon, leading to the formation of various adducts. This reactivity is facilitated by the presence of the electron-withdrawing benzoyl group, which stabilizes the intermediate formed during the reaction .

類似化合物との比較

Ethyl 3-benzoylacrylate can be compared with similar compounds such as:

Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl cinnamate: Contains a similar α,β-unsaturated carbonyl structure but with a different substituent on the β-carbon.

Ethyl 3-phenylpropanoate: Lacks the α,β-unsaturation but has a similar overall carbon skeleton.

This compound is unique due to its specific reactivity and applications in the synthesis of pharmaceuticals and other organic compounds .

生物活性

Ethyl 3-benzoylacrylate (E3BA), a compound with the molecular formula CHO and CAS number 17450-56-5, is primarily known as an impurity of the antihypertensive drug Enalapril. This article explores its biological activity, including its synthesis, chemical properties, and potential therapeutic implications based on current research findings.

- Molecular Weight : 204.22 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 305.1 ± 34.0 °C at 760 mmHg

- Flash Point : 132.2 ± 25.7 °C

- Structure : this compound is characterized by a benzoyl group attached to an acrylic acid derivative.

Synthesis

E3BA can be synthesized through various methods, primarily involving the esterification of β-benzoylacrylic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reduced pressure to remove by-products and drive the equilibrium towards product formation .

Antihypertensive Properties

As an impurity in Enalapril, E3BA's biological relevance is closely tied to its role in modulating blood pressure. Enalapril functions as an angiotensin-converting enzyme (ACE) inhibitor, which lowers blood pressure by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Although E3BA's direct effects on blood pressure are not extensively documented, its association with Enalapril suggests potential cardiovascular implications.

Reactivity Studies

Recent studies have demonstrated that E3BA undergoes enantioselective reactions, indicating its potential as a reactive intermediate in organic synthesis . For instance, it has been shown to participate in Michael addition reactions when combined with various nucleophiles, leading to the formation of complex molecular structures that may possess biological activity.

Case Study: Reactivity with Dithranol

In a notable study, E3BA was reacted with dithranol under guanidine catalysis to yield a Michael adduct. This reaction was monitored using NMR spectroscopy, revealing insights into the compound's reactivity profiles and potential applications in drug development .

Safety and Toxicological Profile

The safety profile of E3BA is crucial for its application in pharmaceuticals. It is classified as an irritant (GHS07) with specific hazard statements indicating risks associated with skin and eye contact . Understanding these safety parameters is essential for any therapeutic use.

Summary Table of Properties and Activities

| Property/Activity | Value/Description |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 204.22 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 305.1 ± 34.0 °C |

| Flash Point | 132.2 ± 25.7 °C |

| Biological Activity | Impurity in Enalapril; potential ACE inhibition |

| Synthesis Method | Esterification of β-benzoylacrylic acid |

特性

IUPAC Name |

ethyl (E)-4-oxo-4-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLBHHUHSJENU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15121-89-8, 17450-56-5 | |

| Record name | Ethyl (2E)-4-oxo-4-phenyl-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15121-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | E-Ethyl-4-oxo-4-phenylcrotonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015121898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017450565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | E-ethyl-4-oxo-4-phenylcrotonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethylbenzoylacrylate (raw) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Butenoic acid, 4-oxo-4-phenyl-, ethyl ester, (2E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 3-benzoyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for Ethyl 3-benzoylacrylate?

A: this compound can be synthesized via several routes. One method involves a one-pot reaction using acetophenone and glyoxylic acid as starting materials, followed by esterification and purification steps []. Another approach utilizes Friedel-Crafts acylation of benzene with maleic anhydride, followed by esterification. This method requires careful purification to remove byproducts like alkylbenzene [].

Q2: How does the structure of this compound influence its reactivity?

A: this compound possesses an electrophilic α,β-unsaturated carbonyl system, making it susceptible to nucleophilic attack. This feature allows it to participate in reactions like Michael additions. For example, L-alanine benzyl ester tosylate can undergo Michael addition with this compound, a key step in the synthesis of Quinapril Hydrochloride []. Furthermore, the presence of both electron-withdrawing (benzoyl, ester) and electron-donating (alkene) groups makes it a versatile building block for the synthesis of various heterocyclic compounds [, ].

Q3: What is the role of this compound in the synthesis of heterocyclic compounds?

A: this compound serves as a crucial reagent in synthesizing pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines []. The reaction proceeds through regioselective aza-ene additions and cyclic-condensation reactions with heterocyclic ketene aminals. This method offers a concise and efficient route to these valuable heterocyclic scaffolds.

Q4: How does the crystalline state influence the photoreactivity of derivatives of this compound?

A: Studies on 2-(dibenzylamino)this compound, a derivative of this compound, reveal that its crystalline state plays a crucial role in its photochemical behavior []. Specifically, CH/π interactions between aliphatic and aromatic C–H bonds with benzene rings within the crystal lattice dictate the molecular orientation. This specific arrangement facilitates an efficient [2+2] photocycloaddition reaction upon UV irradiation, yielding a head-to-tail dimer with high selectivity [, ].

Q5: What are the potential applications of this compound and its derivatives?

A: The diverse reactivity of this compound and its derivatives makes them valuable building blocks in organic synthesis. Their use in preparing heterocyclic compounds like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]-pyridines highlights their potential in medicinal chemistry []. Additionally, the light-induced cycloaddition reactions observed in crystalline derivatives suggest potential applications in materials science, particularly in the development of photoresponsive materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。